3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
CAS No.: 2034331-14-9
Cat. No.: VC6264710
Molecular Formula: C17H18ClFN2O3S
Molecular Weight: 384.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034331-14-9 |
|---|---|
| Molecular Formula | C17H18ClFN2O3S |
| Molecular Weight | 384.85 |
| IUPAC Name | 3-chloro-4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
| Standard InChI | InChI=1S/C17H18ClFN2O3S/c1-12-10-13(19)2-3-17(12)25(22,23)21-8-5-14(6-9-21)24-16-4-7-20-11-15(16)18/h2-4,7,10-11,14H,5-6,8-9H2,1H3 |
| Standard InChI Key | GZGHWRYFIUFJAT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The IUPAC name 3-chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine systematically describes its components :
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Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.
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3-Chloro-4-oxy substituent: Chlorine at position 3 and an ether-linked piperidine group at position 4.
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Piperidin-4-yl group: A six-membered saturated nitrogen heterocycle.
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Sulfonyl bridge: Connects the piperidine to a 4-fluoro-2-methylphenyl group (a fluorinated and methyl-substituted benzene ring).
Molecular Geometry
Key structural parameters derived from computational models and analogous compounds include:
The sulfonyl group (-SO₂-) creates a planar configuration between the piperidine and phenyl rings, while the ether linkage introduces rotational flexibility .
Synthetic Pathways and Reactivity
Reported Synthesis Strategies
While no direct synthesis protocols for this compound exist in public literature, analogous sulfonylpiperidine derivatives suggest potential routes:
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Nucleophilic substitution: Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with piperidin-4-ol to form the sulfonamide intermediate .
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Etherification: Coupling 3-chloro-4-hydroxypyridine with the sulfonylated piperidine via Mitsunobu or Williamson ether synthesis .
A hypothetical reaction sequence would involve:
Stability and Reactivity
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Acid/Base Sensitivity: The sulfonamide group is stable under physiological pH but may hydrolyze under strongly acidic/basic conditions .
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Photostability: Fluorinated aromatics generally exhibit enhanced UV stability compared to non-halogenated analogs .
Physicochemical Properties
Experimental data remains limited, but computational predictions and structural analogs provide insights:
The 3-chloro-4-pyridyloxy group contributes to π-π stacking interactions, while the sulfonylpiperidine moiety enhances membrane permeability .
Biological Activity and Applications
Hypothesized Mechanisms
Structural similarities to patented fungicides suggest potential agrochemical applications :
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Fungal CYP51 inhibition: The pyridine-sulfonamide system may interfere with ergosterol biosynthesis .
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Leaf penetration: Fluorine and methyl groups improve hydrophobicity for foliar absorption .
Analytical Characterization
Recommended techniques for identification and quality control:
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